

A Technical Guide to the ^{13}C NMR Spectral Data of 3-Hydroxytetrahydrofuran

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Compound of Interest

Compound Name: 3-Hydroxytetrahydrofuran

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This document provides an in-depth analysis of the ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **3-Hydroxytetrahydrofuran**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation.

Introduction to 3-Hydroxytetrahydrofuran

3-Hydroxytetrahydrofuran is a heterocyclic organic compound with the chemical formula $\text{C}_4\text{H}_8\text{O}_2$.^[1] It is a valuable building block in organic synthesis and a key intermediate in the production of various pharmaceuticals.^[1] Accurate structural characterization is crucial for its application, and ^{13}C NMR spectroscopy is a primary tool for this purpose. This guide presents the ^{13}C NMR chemical shift data and a detailed experimental protocol for its acquisition.

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum of **3-Hydroxytetrahydrofuran** was acquired in deuterated chloroform (CDCl_3) using Tetramethylsilane (TMS) as the internal standard.^{[2][3]} The chemical shifts are reported in parts per million (ppm) relative to TMS. Due to the molecule's symmetry, the two carbons adjacent to the oxygen (C2 and C5) and the two carbons in the beta position (C3 and C4) are chemically non-equivalent.

Table 1: ^{13}C NMR Chemical Shift Data for **3-Hydroxytetrahydrofuran**

Carbon Atom	Chemical Shift (ppm)	Multiplicity
C2	~68.0	Triplet (in off-resonance decoupled)
C5	~73.0	Triplet (in off-resonance decoupled)
C3	~70.1	Doublet (in off-resonance decoupled)
C4	~35.0	Triplet (in off-resonance decoupled)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The multiplicities listed are as expected in an off-resonance decoupled spectrum. In a standard proton-decoupled ^{13}C NMR spectrum, all signals will appear as singlets.[\[4\]](#)

To aid in the assignment of these chemical shifts, the structure of **3-Hydroxytetrahydrofuran** is presented below with the carbon atoms numbered.

Caption: Chemical structure of **3-Hydroxytetrahydrofuran** with carbon numbering.

Experimental Protocol for ^{13}C NMR Spectroscopy

The following is a detailed methodology for acquiring the ^{13}C NMR spectrum of **3-Hydroxytetrahydrofuran**. This protocol is based on standard practices for small organic molecules.[\[5\]](#)

3.1. Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 20-50 mg of **3-Hydroxytetrahydrofuran**.
- **Solvent Addition:** Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). CDCl_3 is a common solvent for ^{13}C NMR as its deuterium signal is used for field-frequency locking, and its single carbon resonance at ~77 ppm is easily identified.
- **Internal Standard:** Add a small amount (1-2 drops) of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

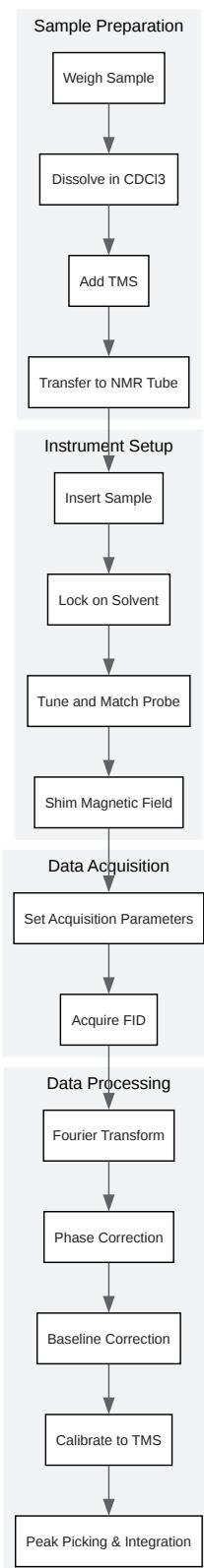
- Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- Capping: Securely cap the NMR tube.

3.2. Instrument Setup and Calibration

- Instrument: A standard NMR spectrometer with a proton-carbon dual probe, such as a Varian CFT-20 or a modern Bruker Avance spectrometer, is suitable.[\[2\]](#)
- Insertion: Insert the NMR tube into the spectrometer's probe.
- Locking: Lock the spectrometer on the deuterium signal of the CDCl_3 solvent.
- Tuning and Matching: Tune and match the probe for the ^{13}C frequency to ensure optimal signal detection.
- Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. This can be performed manually or automatically.

3.3. Data Acquisition

The following workflow outlines the key steps in the data acquisition process.



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Caption: Experimental workflow for ^{13}C NMR analysis of **3-Hydroxytetrahydrofuran**.

3.4. Acquisition Parameters

- Pulse Program: A standard single-pulse experiment with proton broadband decoupling (e.g., zgpg30 on a Bruker instrument).
- Acquisition Time (AQ): Typically 1-2 seconds.
- Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.^[6]
- Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR.^{[4][6]} Typically, 128 to 1024 scans are averaged to achieve a good signal-to-noise ratio.
- Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the entire range of carbon chemical shifts in organic molecules.^[4]

3.5. Data Processing

- Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
- Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
- Baseline Correction: A baseline correction is applied to obtain a flat baseline.
- Calibration: The spectrum is calibrated by setting the TMS signal to 0.0 ppm.
- Peak Picking: The chemical shifts of the peaks are determined.

This comprehensive guide provides the necessary ¹³C NMR spectral data and a robust experimental protocol to aid researchers in the structural verification and analysis of **3-Hydroxytetrahydrofuran**. The provided information is essential for quality control and in-depth characterization in synthetic and pharmaceutical applications.

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